N-[2-(ethylamino)ethyl]cyclobutanamine

Medicinal Chemistry CNS Drug Design Physicochemical Property Profiling

N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) is a synthetic cyclobutane-1,2-diamine derivative with molecular formula C8H18N2 and a molecular weight of 142.24 g·mol⁻¹. The compound belongs to a class of N‑alkylated cyclobutane diamines used as constrained scaffolds in medicinal chemistry, where the cyclobutyl ring imposes conformational rigidity distinct from open-chain analogues.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1249819-18-8
Cat. No. B1488676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(ethylamino)ethyl]cyclobutanamine
CAS1249819-18-8
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCNCCNC1CCC1
InChIInChI=1S/C8H18N2/c1-2-9-6-7-10-8-4-3-5-8/h8-10H,2-7H2,1H3
InChIKeySKCRNRSJGMFADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) Is a Differentiated Cyclobutane-1,2-diamine Building Block for MedChem Procurement


N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) is a synthetic cyclobutane-1,2-diamine derivative with molecular formula C8H18N2 and a molecular weight of 142.24 g·mol⁻¹ [1]. The compound belongs to a class of N‑alkylated cyclobutane diamines used as constrained scaffolds in medicinal chemistry, where the cyclobutyl ring imposes conformational rigidity distinct from open-chain analogues [2]. The molecule possesses one hydrogen‑bond donor (HBD = 1), two hydrogen‑bond acceptors (HBA = 2), a topological polar surface area (TPSA) of 29.3 Ų, and a computed XLogP3‑AA of 0.6 [1]. These physicochemical parameters place it at the interface of CNS drug‑like space, making differential selection over closely related cyclobutane‑1,2‑diamine analogues a key procurement decision for projects targeting intracellular or CNS‑penetrant small molecules.

Why N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) Cannot Be Replaced by Other N‑Substituted Cyclobutane‑1,2‑diamines Without Risk to Project Outcomes


Cyclobutane‑1,2‑diamine derivatives are often treated as interchangeable building blocks during early‑stage library synthesis, yet small modifications to the N‑substituent dramatically alter the hydrogen‑bond donor count, lipophilicity, and topological polar surface area—properties that govern passive permeability, CNS penetration potential, and polypharmacology risk [1][2]. Substituting N‑[2‑(ethylamino)ethyl]cyclobutanamine with its des‑ethyl primary amine analogue (CAS 1119261‑24‑3) increases HBD count from 1 to 2, drops XLogP from +0.6 to −0.2, and enlarges TPSA from 29.3 Ų to 38.1 Ų [3]. These shifts move the molecule away from the optimal CNS property window and can reduce membrane permeability by an estimated 2‑ to 10‑fold based on established parabolic LogP models [2]. Conversely, moving directly to the fully alkylated N,N‑dimethyl derivative (CAS 1249157‑50‑3) eliminates the sole HBD altogether, potentially altering hydrogen‑bond‑mediated target engagement. The quantitative evidence below demonstrates that even a single methylene change in the N‑substituent produces measurable, decision‑relevant differences in properties that directly impact pharmacokinetic and pharmacodynamic behavior.

Quantitative Differentiation: N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) vs. Closest Cyclobutane‑1,2‑diamine Analogues


Hydrogen‑Bond Donor Count: 1 (Target) vs. 2 (Primary Amine Analogue) – Implications for Membrane Permeability

N‑[2‑(ethylamino)ethyl]cyclobutanamine contains exactly one hydrogen‑bond donor (the secondary amine), whereas the primary amine analogue N‑(2‑aminoethyl)cyclobutanamine (CAS 1119261‑24‑3) contains two HBDs [1][2]. In the CNS drug design literature, reducing HBD count from 2 to 1 is associated with a significant improvement in passive membrane permeability and blood‑brain barrier penetration, with the ideal CNS drug space generally defined as HBD ≤ 2 and often HBD ≤ 1 for optimal brain exposure [3].

Medicinal Chemistry CNS Drug Design Physicochemical Property Profiling

Lipophilicity (XLogP3‑AA): +0.6 (Target) vs. −0.2 (Primary Amine Analogue) – 0.8 Log Unit Advantage in Predicted Membrane Partitioning

The computed XLogP3‑AA for N‑[2‑(ethylamino)ethyl]cyclobutanamine is +0.6, while the primary amine comparator exhibits XLogP3‑AA = −0.2 [1][2]. An increase of 0.8 log units corresponds to a theoretical ~6.3‑fold greater partition into lipid membranes, assuming a linear free‑energy relationship within this LogP range. CNS‑optimized compounds typically display LogP values between 1 and 3; the target compound’s LogP of 0.6 places it near the lower boundary of this window, whereas the primary amine analogue (LogP = −0.2) falls below it, suggesting substantially lower passive permeability [3].

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Topological Polar Surface Area: 29.3 Ų (Target) vs. 38.1 Ų (Primary Amine Analogue) – 8.8 Ų Lower TPSA Favoring CNS Permeability

The TPSA of N‑[2‑(ethylamino)ethyl]cyclobutanamine is 29.3 Ų, compared with 38.1 Ų for the primary amine analogue [1][2]. CNS‑penetrant small molecules typically exhibit TPSA < 60–70 Ų; both compounds fall within this range, but the target compound’s 8.8 Ų lower TPSA, combined with its reduced HBD count, moves it closer to the TPSA sweet spot (typically 20–40 Ų) observed for highly brain‑penetrant drugs [3]. This difference arises because replacing a primary amine (–NH₂) with a secondary ethylamino group (–NHCH₂CH₃) adds hydrophobic surface area without increasing polar contributions, effectively decreasing the TPSA‑to‑molecular‑weight ratio.

CNS Drug Design Physicochemical Descriptors Passive Permeability

Commercial Availability and Sourcing Risk: Discontinued by Major Vendor – Supply Chain Considerations

As of 2026‑04‑28, N‑[2‑(ethylamino)ethyl]cyclobutanamine is listed as ‘Discontinued’ by CymitQuimica (Ref. 3D‑ZZB81918), a major European research chemical supplier . However, the compound remains available through A2B Chem (catalog number BJ76933) and several Chinese supply platforms [1]. In contrast, the primary amine analogue N‑(2‑aminoethyl)cyclobutanamine (CAS 1119261‑24‑3) is widely stocked by multiple vendors at high purity (≥99% HPLC) . This divergence in commercial availability introduces a non‑negligible procurement risk: scientists requiring the specific ethyl‑substituted scaffold for SAR studies must secure supply from a narrower vendor base, potentially with longer lead times and batch‑to‑batch variability.

Chemical Procurement Supply Chain Risk Vendor Availability

Conformational Rigidity Maintained: Cyclobutyl Ring Constraint Preserved Across Analogues, but N‑Ethyl Substitution Adds Steric Bulk for Target Selectivity Tuning

All cyclobutane‑1,2‑diamine derivatives share the same constrained four‑membered ring core, which reduces the entropic penalty of binding compared with flexible ethylene‑diamine linkers [1]. The key differentiation of N‑[2‑(ethylamino)ethyl]cyclobutanamine lies in the N‑ethyl substituent: compared with the unsubstituted primary amine analogue (CAS 1119261‑24‑3, rotatable bonds = 3), the target compound possesses four rotatable bonds (Δ = +1), introducing additional conformational degrees of freedom that can be exploited for induced‑fit target engagement [2][3]. The N‑ethyl group also increases steric bulk proximal to the cyclobutyl‑proximal amine, which may differentially modulate selectivity against closely related protein targets—a hypothesis supported by patent disclosures describing cyclobutane‑1,2‑diamine SAR where N‑alkyl chain length directly influences isoform selectivity [1].

Conformational Analysis Scaffold Rigidity SAR Optimization

Where N-[2-(ethylamino)ethyl]cyclobutanamine (CAS 1249819-18-8) Outperforms Alternatives: Research and Industrial Application Scenarios


CNS Drug Discovery Programs Requiring a Single‑HBD Cyclobutane Scaffold with Predicted BBB Permeability

When building CNS‑targeted compound libraries, medicinal chemistry teams should preferentially incorporate N‑[2‑(ethylamino)ethyl]cyclobutanamine over the primary amine analogue. The ethyl‑substituted scaffold provides HBD = 1 (vs. 2), XLogP = +0.6 (vs. −0.2), and TPSA = 29.3 Ų (vs. 38.1 Ų), collectively predicting superior passive blood‑brain barrier penetration [1][2]. These properties align with the established CNS drug‑like property guidelines where HBD ≤ 1 and TPSA < 60 Ų are strongly associated with brain exposure [3]. Procurement of this specific building block therefore directly enables design hypotheses around CNS target engagement that cannot be tested with the more polar primary amine analogue.

Probe Molecule Design for Intracellular Protein Targets Where Passive Permeability Is Rate‑Limiting

For intracellular target classes such as kinases, epigenetic readers, or protein‑protein interaction modulators, passive membrane permeability is often the rate‑limiting step for cellular activity. The 0.8‑log‑unit lipophilicity advantage of N‑[2‑(ethylamino)ethyl]cyclobutanamine over its primary amine comparator translates into an estimated ~6.3‑fold higher membrane partitioning [1][2]. Teams designing chemical probes or tool compounds for intracellular targets should therefore prioritize the ethyl‑substituted diamine when cyclobutane conformational constraint is desired, as the alternative primary amine analogue risks insufficient cellular penetration in permeability‑limited chemical series.

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting Novel Binding Pockets with Conformational Selectivity

The cyclobutane‑1,2‑diamine core offers precisely two substitution vectors in a constrained geometry, making it an attractive fragment for exploring shallow or cryptic binding pockets [1]. N‑[2‑(ethylamino)ethyl]cyclobutanamine’s specific N‑ethyl substituent adds steric bulk and an additional rotatable bond relative to the primary amine analogue, potentially conferring differential binding pose preference for proteins with sterically demanding active sites [2]. Fragment library curators should include this compound as a distinct shape‑diversity element that complements both the unsubstituted and the N,N‑dimethyl variants, ensuring coverage of the accessible chemical space within this scaffold class.

Scale‑Up Risk Assessment and Multi‑Source Procurement Planning for MedChem Projects

Given that CymitQuimica has discontinued this compound, procurement teams must perform early‑stage supply‑chain risk assessment [1]. Projects requiring multi‑gram quantities should engage alternative suppliers such as A2B Chem or Asian‑based vendors, and verify lot‑to‑lot consistency in purity and identity [2]. The narrower supplier base relative to the widely available primary amine analogue means that project timelines should incorporate longer lead times and a qualification process for new vendors. This procurement scenario is most appropriate for research groups with established in‑house quality control capabilities or for kilo‑lab campaigns where compound uniqueness justifies the additional sourcing complexity.

Quote Request

Request a Quote for N-[2-(ethylamino)ethyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.